For-Asp-Phe-OMe metabolic pathway investigation
For-Asp-Phe-OMe metabolic pathway investigation
An In-Depth Technical Guide to the Metabolic Pathway Investigation of N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester (For-Asp-Phe-OMe)
Executive Summary
This technical guide provides a comprehensive framework for the metabolic investigation of N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester (For-Asp-Phe-OMe), a novel peptide derivative. Structurally analogous to the widely known artificial sweetener Aspartame (Asp-Phe-OMe), its metabolic fate is of critical interest for assessing safety, efficacy, and overall viability as a potential therapeutic agent or excipient. The addition of an N-terminal formyl group presents a unique metabolic challenge compared to its parent compound, potentially altering its stability, absorption, and enzymatic degradation profile.[1][2]
This document outlines a phased, scientifically rigorous strategy, beginning with in vitro characterization to establish primary metabolic routes and concluding with in vivo studies for holistic validation. We delve into the causality behind experimental choices, providing detailed, self-validating protocols grounded in authoritative regulatory guidance.[3][4][5] The core of this investigation relies on advanced bioanalytical techniques, primarily Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), for the precise identification and characterization of metabolites.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of peptide metabolism.
Theoretical Framework and Hypothesized Pathways
Chemical Structure and Analogy to Aspartame
For-Asp-Phe-OMe is a dipeptide methyl ester. Its core structure is identical to Aspartame, with the critical exception of a formyl group protecting the N-terminal amine of the aspartic acid residue.
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Aspartame (Asp-Phe-OMe): (L-α-aspartyl-L-phenylalanine 1-methyl ester)
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For-Asp-Phe-OMe: (N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester)
The metabolism of Aspartame is well-documented; upon ingestion, it is rapidly and completely hydrolyzed by intestinal esterases and peptidases into its three constituent components: aspartic acid, phenylalanine, and methanol.[8][9][10] These components are then absorbed and enter their respective endogenous metabolic pools.[11] This established pathway for Aspartame provides a foundational baseline for predicting the metabolism of For-Asp-Phe-OMe.
The Metabolic Significance of N-terminal Formylation
N-terminal modification is a common strategy in peptide drug development to enhance metabolic stability by protecting against degradation by aminopeptidases.[1][2][12] The formyl group in For-Asp-Phe-OMe serves this protective role. However, the formyl group itself is subject to metabolic cleavage by deformylase enzymes.[13] Furthermore, the metabolism of the resulting formate is linked to the one-carbon pool via the folate pathway.[14][15] Therefore, the investigation must account for three primary metabolic events:
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De-esterification: Hydrolysis of the C-terminal methyl ester.
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Peptide Bond Cleavage: Hydrolysis of the amide bond between aspartic acid and phenylalanine.
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Deformylation: Removal of the N-terminal formyl group.
Hypothesized Metabolic Pathways
Based on these principles, we can postulate several competing or sequential metabolic pathways for For-Asp-Phe-OMe. The primary objective of the investigation is to determine the predominant route(s) and the rate at which they occur.
Caption: Phased workflow for metabolic pathway investigation.
Phase 1: In Vitro Metabolic Profiling
Objective: To rapidly determine the metabolic stability of For-Asp-Phe-OMe and identify its primary metabolites and the enzyme classes responsible for their formation. In vitro studies are fundamental for early-stage development and are recommended by regulatory bodies like the FDA. [3][5]
Experimental Rationale: Selecting the Right System
The choice of in vitro system is critical for building a complete metabolic picture.
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Liver Microsomes: Contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. This system will reveal any susceptibility to CYP-mediated degradation. [16]* S9 Fraction: A mixture of microsomes and cytosol, this system contains both Phase I (CYP) and many Phase II (conjugative) enzymes, as well as cytosolic enzymes like esterases. [17]* Cryopreserved Hepatocytes: The "gold standard" for in vitro metabolism, as they contain a full complement of Phase I and II enzymes, cofactors, and drug transporters, providing the most physiologically relevant data. * Plasma: Used to assess the stability of the compound in circulation, where it will be exposed to various esterases and proteases.
Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol serves as a self-validating system by including positive and negative controls to ensure the enzymatic system is active and that degradation is not due to chemical instability.
Materials:
-
For-Asp-Phe-OMe
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Phosphate Buffer (pH 7.4)
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Positive Control Substrate (e.g., Testosterone)
-
Negative Control Substrate (e.g., Warfarin - low clearance)
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Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
Procedure:
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Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL HLM suspension in phosphate buffer.
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Incubation Setup: In a 96-well plate, combine the HLM suspension and For-Asp-Phe-OMe (final concentration 1 µM). Include wells for the positive and negative controls.
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Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
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Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells. For T=0 samples, add the quenching solution before the NADPH.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
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Plot the natural log of the percentage of remaining parent compound versus time.
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Calculate the half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.
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Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Detailed Experimental Protocol: Metabolite Identification (MetID) in Human Hepatocytes
Objective: To identify the structures of metabolites formed in a complete cellular system.
Procedure:
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Hepatocyte Plating: Plate cryopreserved human hepatocytes according to the supplier's protocol and allow them to form a monolayer.
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Incubation: Replace the medium with fresh medium containing For-Asp-Phe-OMe (e.g., 5 µM).
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Time Points: Collect samples of the cell culture medium at various time points (e.g., 0, 1, 4, 24 hours).
-
Sample Preparation: Precipitate proteins from the collected medium using cold acetonitrile. Centrifuge and collect the supernatant.
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LC-HRMS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and characterize potential metabolites. Data is acquired in full scan mode to capture all ions, and data-dependent MS/MS is used to fragment potential metabolite ions for structural elucidation. [18]
Bioanalytical Strategy and Data Interpretation
The identification of metabolites is fundamentally a process of detecting mass shifts from the parent compound. LC-HRMS is the essential tool for this process. [7][19]
Data Analysis Workflow
Caption: Bioanalytical workflow for metabolite identification.
Expected Mass Shifts and Structural Elucidation
The high-resolution mass spectrometer provides accurate mass measurements, allowing for the confident identification of metabolic transformations based on predictable mass changes.
| Metabolic Reaction | Mass Change (Da) | Resulting Product (from Parent) |
| De-esterification | -14.0157 | For-Asp-Phe |
| Peptide Cleavage | N/A (Fragments) | For-Asp + Phe-OMe |
| Deformylation | -28.0055 | Asp-Phe-OMe (Aspartame) |
| Hydrolysis (Ester + Peptide) | N/A (Fragments) | For-Asp + Phe + Methanol |
| Complete Hydrolysis | N/A (Fragments) | Asp + Phe + Methanol + Formate |
Table 1: Predicted Mass Shifts for Primary Metabolic Reactions of For-Asp-Phe-OMe.
Phase 2: In Vivo Confirmation
Objective: To confirm that the metabolic pathways identified in vitro are relevant in a whole-organism setting and to characterize the pharmacokinetic profile of the parent compound and its major metabolites.
Rationale for Animal Model Selection
While no animal model perfectly replicates human metabolism, the porcine model has been successfully used to study the intestinal metabolism of Aspartame, demonstrating its relevance due to similarities in gastrointestinal physiology. [20]Therefore, a juvenile swine model is a scientifically sound choice for this investigation.
Protocol Outline: In Vivo PK and MetID Study
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Acclimatization & Catheterization: Animals are acclimatized and surgically fitted with vascular catheters for stress-free blood sampling.
-
Dosing: A single oral dose of For-Asp-Phe-OMe is administered.
-
Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Urine and feces are collected over 24 or 48 hours.
-
Sample Processing: Plasma is separated from blood. All biological samples are immediately frozen and stored at -80°C until analysis.
-
Bioanalysis: Samples are processed and analyzed by LC-HRMS to quantify the parent compound and identify all major circulating and excreted metabolites.
Synthesis and Pathway Elucidation
The final step is to integrate the data from all phases to construct a definitive metabolic map. For example, if in vitro studies show rapid disappearance in plasma and hepatocytes but stability in microsomes, this would strongly suggest that esterases and/or peptidases, rather than CYPs, are the primary metabolic enzymes. If the in vivo study then shows high levels of "Asp-Phe-OMe" and formate-related metabolites in circulation, it would confirm that deformylation is a major in vivo pathway. By combining qualitative and quantitative data from both systems, a complete and reliable picture of the metabolic fate of For-Asp-Phe-OMe can be established.
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